molecular formula C20H18O3 B14408012 7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol CAS No. 82049-33-0

7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol

Cat. No.: B14408012
CAS No.: 82049-33-0
M. Wt: 306.4 g/mol
InChI Key: MJBBONMGZSGSCY-UHFFFAOYSA-N
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Description

7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol typically involves multi-step organic reactionsThe final step involves the addition of hydroxyl groups at the 8 and 8a positions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, high-pressure reactions, and the use of specialized reagents to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s unique structure enables it to fit into specific binding sites, modulating biological activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

82049-33-0

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2,10-dimethyl-6-oxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-4,5-diol

InChI

InChI=1S/C20H18O3/c1-10-13-8-7-12-5-3-4-6-14(12)17(13)11(2)15-9-16-20(22,23-16)19(21)18(10)15/h3-8,16,19,21-22H,9H2,1-2H3

InChI Key

MJBBONMGZSGSCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C3=C1CC4C(C3O)(O4)O)C)C=CC5=CC=CC=C52

Origin of Product

United States

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